Protopine

Descripción general

Descripción

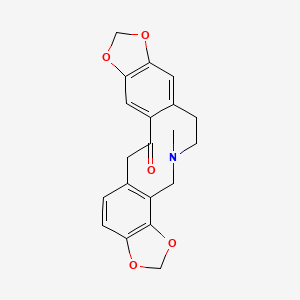

La protopina es un alcaloide que se encuentra en diversas plantas, incluyendo la amapola del opio (Papaver somniferum), los tubérculos de Corydalis y otros miembros de la familia Papaveraceae como la Fumaria officinalis . Se caracteriza por una estructura cuaternaria fusionada que contiene un esqueleto de bencilisoquinolina unido a un grupo metilendioxifenilo . La protopina ha sido reconocida por sus diversas actividades farmacológicas, incluyendo propiedades antiinflamatorias, antiagregación plaquetaria, anticancerígenas, analgésicas, vasodilatadoras, anticolinesterásicas, antiadictivas, anticonvulsivas, antipatógenas, antioxidantes, hepatoprotectoras, neuroprotectoras y citotóxicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La protopina se deriva metabólicamente del alcaloide bencilisoquinolina (S)-Reticulina a través de una serie de transformaciones enzimáticas . La ruta sintética involucra:

- Conversión de (S)-Reticulina a (S)-Scoulerine a través de la enzima puente de berberina.

- Transformación de (S)-Scoulerine a (S)-Cheilanthifolina utilizando (S)-cheilanthifolina sintasa (CYP719A25).

- Conversión de (S)-Cheilanthifolina a (S)-Stylopine utilizando (S)-stylopine sintasa (CYP719A20).

- Metilación de (S)-Stylopine a (S)-cis-N-Metilstilopine utilizando tetrahidroprotoberberina N-metiltransferasa.

- Hidroxilación de (S)-cis-N-Metilstilopine a protopina utilizando N-metilstilopine hidroxilasa .

Métodos de Producción Industrial: La extracción y purificación de protopina de Corydalis yanhusuo implica un proceso de extracción por reflujo utilizando etanol al 70%, seguido de purificación con resina de adsorción macroporosa . Este método asegura un alto rendimiento y pureza de la protopina, haciéndola adecuada para la producción industrial.

Análisis De Reacciones Químicas

Metabolism of Protopine

Studies on the metabolism of this compound, an alkaloid found in Eschscholtzia californica, have shown that it undergoes extensive demethylenation of the 2,3-methylenedioxy group, followed by catechol-O-methylation in rat urine . The phenolic hydroxy metabolites are partly conjugated . A systematic toxicological analysis procedure using full-scan gas chromatography-mass spectrometry after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation allowed for the detection of the main metabolites of californine and this compound in rat urine after a dose corresponding to that of drug users .

This compound-Type Alkaloids Recognition

This compound-type alkaloids can be rapidly recognized using the characteristic fragment of m/z 206.0812, which possesses a methylenedioxyl group on the C2–C3 positions . Allocryptopine was also identified using this method .

Effect on Inflammatory Responses

Research indicates that this compound can suppress lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages . this compound reduces the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in LPS-stimulated Raw 264.7 cells, without a cytotoxic effect . It also reduces the production of pro-inflammatory cytokines by blocking the phosphorylation of mitogen-activated protein kinases (MAP kinases) and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) .

Anti-Cancer Activity

This compound exhibits an anti-proliferative effect on human hormone-refractory prostate cancer (HRPC) cells by inducing tubulin polymerization and mitotic arrest, leading to apoptotic cell death . It increases the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex, contributing to cell apoptosis by modulating mitochondria-mediated signaling pathways, such as Bcl-2 phosphorylation and Mcl-1 down-regulation .

Aplicaciones Científicas De Investigación

Pharmacological Properties of Protopine

This compound exhibits a wide range of pharmacological activities that make it a candidate for therapeutic applications:

- Anti-inflammatory Effects : this compound has been shown to reduce the production of inflammatory mediators such as nitric oxide and prostaglandins in lipopolysaccharide-stimulated macrophages. It inhibits the phosphorylation of mitogen-activated protein kinases and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, leading to decreased inflammatory responses .

- Anti-cancer Activity : Studies indicate that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) through the generation of reactive oxygen species and DNA damage. The compound has demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

- Neuroprotective Effects : this compound has shown potential in protecting against neurodegenerative conditions through its antioxidant properties, which help mitigate oxidative stress in neuronal cells .

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory activity of this compound total alkaloids, researchers utilized animal models to assess its effects on acute inflammation. The results indicated that this compound significantly reduced paw edema and ear swelling, demonstrating its effectiveness in managing inflammatory conditions .

| Model | Treatment | Outcome |

|---|---|---|

| Rat Paw Edema | This compound | Reduced edema significantly |

| Mouse Ear Swelling | This compound | Decreased swelling observed |

Case Study 2: Anti-cancer Efficacy

A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species and apoptosis markers. The findings suggest that this compound could serve as a potential anti-cancer agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of ROS and apoptosis |

Broader Implications

This compound's versatility extends beyond individual therapeutic applications. Its role as a bioactive compound in traditional medicine highlights its potential for integration into modern pharmacotherapy. For instance, network pharmacology studies have suggested that this compound interacts with multiple biological targets, offering a multi-faceted approach to treating complex diseases such as hyperlipidemia and atherosclerosis .

Mecanismo De Acción

La protopina ejerce sus efectos a través de diversos objetivos moleculares y vías:

Receptores de Histamina H1: La protopina inhibe estos receptores, reduciendo las respuestas alérgicas.

Agregación Plaquetaria: Inhibe la agregación plaquetaria, lo que puede prevenir coágulos sanguíneos.

Vías NF-κB y MAPKs: La protopina suprime la producción de factores inflamatorios al inhibir estas vías.

Comparación Con Compuestos Similares

La protopina es similar a otros alcaloides bencilisoquinolina como la allocriptopina, la chelidonina, la cheleritrina, la sanguinarina y la coptisina . La protopina es única debido a su amplio espectro de actividades farmacológicas y su estructura molecular específica que le permite interactuar con múltiples objetivos biológicos .

Compuestos Similares:

- Allocriptopina

- Chelidonina

- Cheleritrina

- Sanguinarina

- Coptisina

La combinación única de características estructurales y actividades farmacológicas de la protopina la convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Actividad Biológica

Protopine is a benzophenanthridine alkaloid primarily isolated from plants such as Macleaya cordata and Fumaria indica. It exhibits a diverse range of biological activities, making it a subject of significant pharmacological interest. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, toxicity, and therapeutic potential.

Pharmacological Properties

This compound has been shown to possess various pharmacological effects, including:

- Anti-inflammatory Activity : this compound inhibits the NF-κB signaling pathway, reducing inflammation in HepG2 cells stimulated by PMA (phorbol 12-myristate 13-acetate) . It also modulates COX-2 and MMP-9 expression, contributing to its anti-inflammatory effects .

- Antiplatelet and Antithrombotic Effects : Studies indicate that this compound inhibits thromboxane A2 synthesis via the cyclooxygenase (COX) pathway, thereby reducing platelet aggregation . In rabbit models, it demonstrated significant inhibition of platelet activation .

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase while inhibiting apoptosis induced by oxidative stress .

- Neuroprotective Effects : this compound has exhibited neuroprotective properties in various models, including the prevention of neuronal cell death under oxidative stress conditions .

- Antimicrobial Activity : The compound shows inhibitory effects against pathogens like Helicobacter pylori and certain parasites .

The mechanisms underlying this compound's biological activities are multifaceted:

- Inhibition of Enzymatic Pathways : this compound selectively inhibits enzymes involved in inflammation and platelet aggregation, such as phospholipase and thromboxane synthase .

- Modulation of Ion Channels : It has been reported to influence voltage-gated sodium channels, contributing to its analgesic and anticonvulsant properties .

- Regulation of Gene Expression : this compound affects the expression of genes related to dopamine receptors and inflammatory pathways, indicating its potential role in neuropharmacology and anti-inflammatory treatment .

Toxicity Studies

Despite its therapeutic potential, this compound also exhibits toxicity at certain doses. A study conducted on mice revealed an LD50 of 313.10 mg/kg, indicating significant toxicity with symptoms including hemorrhage in vital organs . Histopathological examinations confirmed damage to the liver, kidneys, and brain following this compound administration.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Shiomoto et al. (1990) | Demonstrated antiplatelet effects through thromboxane inhibition. |

| Saeed et al. (1997) | Confirmed this compound's role in inhibiting platelet aggregation in vitro. |

| Alam et al. (2019) | Reported anti-inflammatory effects via NF-κB pathway inhibition. |

| Xu et al. (2021) | Showed analgesic properties linked to dopamine receptor modulation. |

| Wang et al. (2022) | Evaluated acute toxicity and histopathological changes in animal models. |

Propiedades

IUPAC Name |

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTFURBXHJWNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6164-47-2 (hydrochloride) | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90156282 | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.399 (calc) | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from alcohol + chloroform | |

CAS No. |

130-86-9 | |

| Record name | Protopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 °C | |

| Record name | PROTOPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Protopine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Protopine exhibits its effects through various mechanisms, including:

- Calcium channel blockade: this compound inhibits calcium influx through both voltage- and receptor-operated calcium channels in rat thoracic aorta, leading to vasorelaxation [].

- Microtubule stabilization: this compound promotes tubulin polymerization, causing mitotic arrest and subsequent apoptosis in hormone-refractory prostate cancer cells [].

- Inhibition of NLRP3 and NF-κB signaling pathways: this compound reduces inflammation and oxidative stress in intestinal epithelial cells by suppressing the activation of NLRP3 and NF-κB pathways [].

- TLR4 signaling pathway modulation: this compound protects against LPS-induced acute kidney injury by inhibiting apoptosis and inflammation via the TLR4 signaling pathway [].

- Activation of chaperone-mediated autophagy (CMA): this compound derivative, bromo-protopine, reduces tau pathology by activating CMA, leading to the degradation of pathogenic tau in Alzheimer’s disease models [].

- Anticholinesterase activity: this compound competitively inhibits acetylcholinesterase, leading to antiamnesic effects in scopolamine-induced memory impairment models [].

- Inhibition of platelet aggregation: this compound inhibits platelet aggregation induced by various agonists by suppressing thromboxane A2 synthesis via the cyclooxygenase pathway and inhibiting platelet activating factor [].

- Modulation of cyclic AMP metabolism: this compound enhances adenylate cyclase activity and increases cyclic AMP content in platelets, contributing to its anti-platelet aggregation effects [].

ANone:

- UV Spectroscopy: this compound exhibits characteristic UV absorption [, , ].

- FTIR Spectroscopy: FTIR analysis reveals the presence of specific functional groups within the this compound molecule [].

- NMR Spectroscopy (¹H NMR and ¹³C NMR): ¹H NMR and ¹³C NMR provide detailed information on the hydrogen and carbon environments within this compound, confirming its structure [, , ].

- Mass Spectrometry: Mass spectrometry analysis provides the molecular weight and fragmentation pattern of this compound, further confirming its identity [, ].

- Organic Solvents: this compound is extracted and purified using various organic solvents like chloroform, methanol, and ethanol [, , ].

- Chromatographic Columns: this compound is successfully separated and analyzed using various HPLC columns, indicating compatibility with these materials [, , , ].

A: While comprehensive data on this compound's stability under various conditions is limited, some studies suggest its sensitivity to certain factors. Notably, this compound is extracted and analyzed under specific pH conditions, suggesting potential sensitivity to pH changes [, ].

A:

- Rapid absorption and distribution: this compound is rapidly absorbed and distributed to various tissues after oral administration in rats, including the brain [, ].

- Tissue-specific distribution: this compound exhibits varying levels in different organs, with higher concentrations observed in the lung, kidney, spleen, and brain shortly after administration [].

- Blood-brain barrier permeability: this compound effectively crosses the blood-brain barrier, as evidenced by its detection in brain tissue following administration [, ].

- Urinary excretion: this compound is primarily excreted through urine, with minimal excretion observed in feces and bile [].

- Dose-dependent effects: this compound exhibits dose-dependent effects on various pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation [, , ].

- Multiple mechanisms of action: this compound interacts with different molecular targets, including calcium channels, microtubules, and signaling pathways, contributing to its diverse pharmacological effects [, , ].

ANone:

- Anti-proliferative activity: this compound inhibits the growth of various cancer cell lines, including prostate cancer [], colon cancer [], and lung cancer [].

- Anti-inflammatory activity: this compound reduces the production of inflammatory mediators like nitric oxide, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages [].

- Protection against cerebral ischemia: this compound reduces infarct size, improves neurological function, and decreases neuronal apoptosis in rat models of focal cerebral ischemia [].

- Hepatoprotective activity: this compound ameliorates simvastatin-induced liver injury in rodents by normalizing liver enzyme levels and improving liver histology [].

- Anti-thrombotic activity: this compound protects rabbits from lethal doses of arachidonic acid and platelet activating factor [].

- Anti-amnesic activity: this compound improves scopolamine-induced memory impairment in mice [].

- Alleviation of LPS-induced acute kidney injury: this compound protects against LPS-induced AKI in mice by improving renal function, reducing inflammation, and inhibiting apoptosis [].

ANone: While this compound exhibits various pharmacological activities, its safety profile requires further investigation. Some studies highlight potential toxicity:

- Acute toxicity: this compound exhibits toxicity in mice with an LD50 of 313.10 mg/kg upon intraperitoneal administration [].

- Organ toxicity: Histopathological analysis of this compound-treated mice revealed damage to the brain, liver, and kidneys [].

- Anticholinergic syndrome: A case report suggests potential anticholinergic syndrome following ingestion of Lamprocapnos spectabilis, a plant containing this compound [].

ANone: Various analytical techniques are employed for the identification, quantification, and monitoring of this compound:

- High-performance liquid chromatography (HPLC): HPLC, coupled with different detectors, is widely used for separation and quantification of this compound in plant extracts, formulations, and biological samples [, , , , , , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for identifying and quantifying this compound in complex matrices [, , , ].

- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of this compound [].

- Gas chromatography-mass spectrometry (GC-MS): GC-MS offers a complementary approach to LC-MS for the identification and quantification of this compound [].

- Spectroscopic techniques: UV, FTIR, and NMR spectroscopy are essential for structural characterization and confirmation of this compound identity [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.